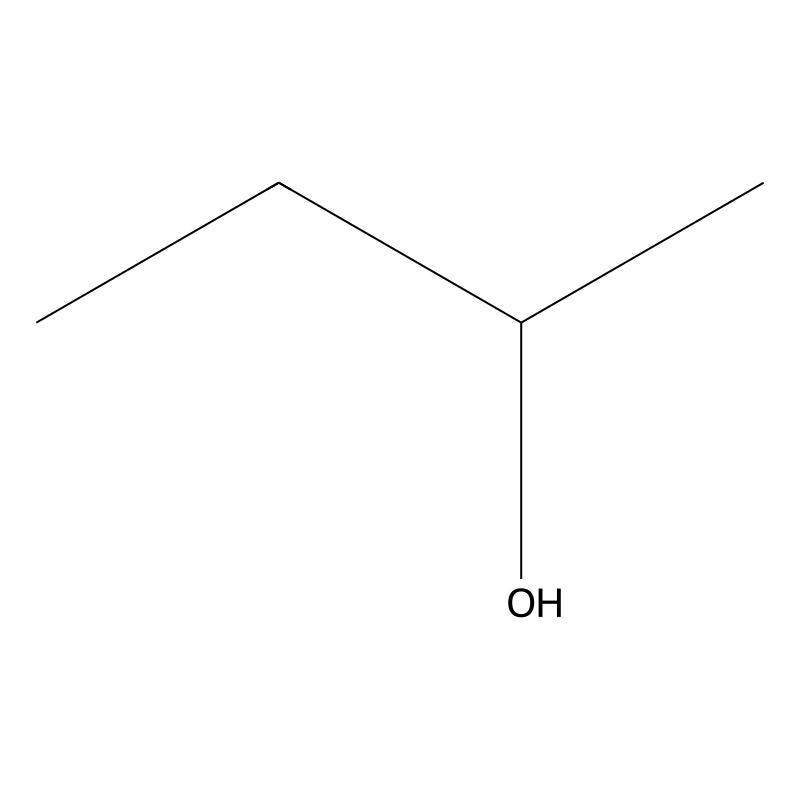

2-Butanol

CH3CHOHCH2CH3

C4H10O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3CHOHCH2CH3

C4H10O

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.44 M

181 mg/mL at 25 °C

125,000 mg/l water at 20 °C

Sol in 12 parts water; miscible with alcohol and ether

Very soluble in acetone; miscible in ethanol and ethyl ether

In water, 181,000 mg/l @ 25 °C

Solubility in water, g/100ml at 25 °C: ≈21 (good)

16%

Synonyms

Canonical SMILES

Solvent

-Butanol is a versatile solvent commonly used in scientific research due to its several favorable properties:

- Miscibility: It is miscible with water and many organic solvents, making it useful for extracting and purifying a wide range of compounds. Source: National Institutes of Health: )

- Relatively non-toxic: Compared to other common organic solvents like benzene or chloroform, 2-butanol has lower toxicity, making it a safer choice for researchers. Source: Sigma-Aldrich:

- Moderate boiling point: Its boiling point (99 °C) allows for easy evaporation and concentration of solutions. Source: PubChem, National Institutes of Health: )

These properties make 2-butanol a valuable tool in various research fields, including:

- Biology: It is used in protein extraction and purification protocols, as well as in cell culture studies. Source: ScienceDirect:

- Chemistry: It is used in organic synthesis reactions and crystallization processes. Source: American Chemical Society:

Biofuel Research

-Butanol is a potential biofuel candidate due to its superior properties compared to ethanol, a more common biofuel:

- Higher energy density: 2-butanol has a higher energy density than ethanol, meaning it can store more energy per unit volume. Source: Department of Energy: )

- Reduced vapor pressure: The lower vapor pressure of 2-butanol compared to ethanol makes it less volatile and easier to store and transport. Source: National Renewable Energy Laboratory: )

Other Research Applications

-Butanol is also being explored in other areas of scientific research, such as:

2-Butanol, also known as butan-2-ol or sec-butanol, is a secondary alcohol with the molecular formula . It has a hydroxyl group (-OH) attached to the second carbon of a four-carbon butane chain, making it distinct from its structural isomers: 1-butanol, isobutanol, and tert-butanol. This compound appears as a colorless liquid with a characteristic odor and is flammable. It is soluble in water and completely miscible with organic solvents, which makes it useful in various industrial applications .

2-Butanol exists as a racemic mixture of two stereoisomers: (R)-(-)-2-butanol and (S)-(+)-2-butanol, which exhibit similar chemical properties but differ in their optical activities .

The industrial synthesis of 2-butanol typically involves the hydration of 1-butene or 2-butene using sulfuric acid as a catalyst. The process can be summarized as follows:

- Hydration of Butenes: The butene reacts with sulfuric acid to form an alkyl sulfate intermediate.

- Hydrolysis: This intermediate is then hydrolyzed to yield 2-butanol and regenerate sulfuric acid .

In laboratory settings, 2-butanol can be synthesized via the Grignard reaction by reacting ethylmagnesium bromide with acetaldehyde in anhydrous diethyl ether or tetrahydrofuran .

Research on interaction studies involving 2-butanol often focuses on its behavior in mixtures with other solvents or its influence on biological systems. For example, studies have shown that the presence of 2-butanol can affect the solubility and stability of various pharmaceutical compounds when used as a co-solvent. Additionally, investigations into its interactions with cellular systems have highlighted potential impacts on cell membrane integrity due to its hydrophobic nature .

Several compounds are structurally similar to 2-butanol, including:

- 1-Butanol (Butan-1-ol): A primary alcohol with different physical properties; it has higher boiling and melting points compared to 2-butanol.

- Isobutanol (2-Methylpropan-1-ol): A branched-chain alcohol that exhibits different solubility characteristics and uses compared to straight-chain butanols.

- Tert-Butanol (tert-Butyl alcohol): A tertiary alcohol that shows different reactivity patterns due to the presence of three alkyl groups attached to the carbon bearing the hydroxyl group.

| Compound | Structure | Type | Unique Characteristics |

|---|---|---|---|

| 1-Butanol | CH3(CH2)3OH | Primary | Higher boiling point than 2-butanol |

| Isobutanol | (CH3)2CHCH2OH | Primary | Branched structure; lower viscosity |

| Tert-Butanol | (CH3)3COH | Tertiary | Less reactive than secondary alcohols |

Heterogeneous Catalytic Dehydrogenation of 2-Butanol Precursors

The dehydrogenation of 2-butanol to methyl ethyl ketone (MEK) is a critical reaction in industrial processes, often catalyzed by copper-based systems. Studies demonstrate that support materials significantly influence catalytic performance. Silica-supported copper catalysts (e.g., 15 wt.% Cu/SiO₂) achieve higher MEK yields compared to MgO-supported counterparts due to improved copper dispersion and reduced butene byproduct formation. Reaction temperatures between 190–280°C are optimal, though deactivation occurs at elevated temperatures due to copper sintering.

Table 1: Influence of Support and Copper Loading on MEK Yield

| Support Material | Copper Loading (wt.%) | MEK Yield (%) | Optimal Temperature (°C) |

|---|---|---|---|

| SiO₂ | 15 | 85 | 300–360 |

| MgO | 16.9 | 75 | 300–360 |

| SiO₂ | 10 | 65 | 300–360 |

Kinetic parameters reveal that the reaction follows an Eley-Rideal mechanism, with rate-limiting steps involving alcohol adsorption and dehydrogenation.

Enzymatic Reduction of 2-Butanone Using Carbonyl Reductases

Carbonyl reductases enable stereoselective reduction of 2-butanone to 2-butanol. Engineered mutants, such as M242F/Q245T variants of Sporobolomyces salmonicolor reductase, enhance activity toward bulky ketones and isopropanol cofactors, achieving dynamic kinetic resolution. A two-phase system (aqueous-organic) with secondary alcohols (e.g., 2-heptanol) regenerates NAD(P)H cofactors, enabling high substrate concentrations (10–25% v/v).

Table 2: Performance of Engineered Carbonyl Reductases

| Enzyme Variant | Substrate (2-Butanone) | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| M242F/Q245T | 10% v/v | 98 | >99 |

| Wild-type | 5% v/v | 80 | 95 |

Candida parapsilosis-derived reductases produce predominantly S-2-butanol (>98% ee).

Gas-Phase Dehydrogenation Over Copper-Based Catalysts

Copper-hydrotalcite catalysts (Cu-Mg-Al oxides) enable dehydrogenative coupling of bio-butanol to esters or aldol condensation products. Higher copper content (7.6% Cu) favors esterification over Guerbet condensation, while lower Cu levels (1–2.8%) promote 2-ethyl-1-hexanol formation. Reaction temperatures (215–250°C) and H₂ partial pressures modulate selectivity, with H₂ suppressing dehydrogenation but stabilizing intermediates.

Phosphorus-Containing Acid Catalysts for Dehydration Pathways

Phosphoric acid-functionalized TiO₂ anatase catalysts enhance dehydration rates for 2-butanol, particularly with fluorinated phosphonic acids (e.g., 4-FBPA). These coatings reduce activation barriers via transition-state stabilization and improve water displacement kinetics. Dehydration selectivity exceeds 90% at 240°C, though dehydrogenation side reactions are suppressed.

Biological Production Systems

Metabolic Engineering of Lactic Acid Bacteria for 2-Butanol Biosynthesis

Lactococcus lactis and Lactobacillus brevis are engineered to express diol dehydratases (from Klebsiella oxytoca) and alcohol dehydrogenases (from Achromobacter xylosoxidans). However, coenzyme B₁₂-dependent pathways require functional uptake systems, limiting productivity in L. lactis. Lactobacillus brevis SE20, a natural B₁₂ salvage pathway carrier, produces 2-butanol from α-acetolactate but requires engineered α-acetolactate synthases for sugar-based synthesis.

Table 3: Microbial Strains and 2-Butanol Production

| Host Organism | Key Enzymes Expressed | Substrate | Titer (g/L) |

|---|---|---|---|

| L. brevis SE20 | Native dehydratase | meso-2,3-BDO | 10 |

| Engineered L. brevis | pduQ overexpression | meso-2,3-BDO | 13.4 |

| L. lactis | Dehydratase + ADH | meso-2,3-BDO | <1 |

Co-Cultivation Strategies for Enhanced Microbial Production

Co-culturing Serratia marcescens (meso-2,3-BDO producer) with Lactobacillus diolivorans (2-butanol dehydrogenase) achieves 13.4 g/L 2-butanol in a two-step process. This avoids B₁₂ supplementation and leverages S. marcescens’ high BDO yield. Co-cultured systems outperform single-strain approaches due to substrate partitioning and reduced metabolic burden.

B₁₂-Dependent Diol Dehydratase Pathways in Engineered Strains

Lactobacillus brevis employs a 230 kDa diol dehydratase (four subunits) to convert meso-2,3-BDO to 2-butanone, which is subsequently reduced to 2-butanol. The enzyme shows Km values of 34 µM for meso-2,3-BDO and requires K⁺/NH₄⁺ ions for activation. Inhibitors like Li⁺/Na⁺ suppress activity, while Mg²⁺/Mn²⁺ enhance dehydratase stability.

Hybrid Fermentation-Catalysis Integrated Approaches

Two-Step Microbial-Chemical Conversion Systems

A two-phase enzymatic system (aqueous: carbonyl reductase + NADPH; organic: 2-butanone + 2-heptanol) enables 25% v/v substrate loading. Separation of phases simplifies product recovery, achieving >98% S-2-butanol enantiomeric excess.

In Situ Product Recovery Coupled with Continuous Fermentation

Continuous fermentation with Lactobacillus diolivorans and co-cultured S. marcescens in a 1 L bioreactor eliminates batch limitations. In situ extraction using hydrophobic resins or membrane separations enhances yield and reduces toxicity.

Dehydration Reaction Pathways

Dehydration of 2-butanol primarily proceeds via acid-catalyzed elimination, yielding alkenes through E1 or E2 mechanisms. The product distribution and reaction kinetics depend on the catalytic system, temperature, and intermediate stability.

E₁ vs. E₂ Elimination Mechanisms in Acid-Catalyzed Systems

In E1 mechanisms, protonation of the hydroxyl group generates an alkyloxonium ion, which loses water to form a carbocation intermediate. Subsequent deprotonation produces alkenes. For 2-butanol, this pathway dominates under acidic conditions with strong acids like sulfuric acid, leading to three products: but-1-ene, cis-but-2-ene, and trans-but-2-ene [1] [2]. The carbocation intermediate ($$ \text{(CH}3\text{)}2\text{CHCH}2^+ $$) can undergo hydride shifts, but the central carbocation ($$ \text{(CH}3\text{)}2\text{C}^+\text{HCH}3 $$) is more stable, favoring but-2-ene isomers [3].

In contrast, E2 mechanisms involve a concerted process where a base abstracts a β-hydrogen simultaneously with water departure, avoiding carbocation formation. This pathway is favored in primary alcohols or systems with strong bases. For 2-butanol, E2 becomes significant when the hydroxyl group is converted to a better leaving group (e.g., tosylate) or under high-base conditions, producing similar alkene mixtures but with distinct stereochemical outcomes [3].

Table 1: Comparison of E1 and E2 Mechanisms in 2-Butanol Dehydration

| Parameter | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Intermediate | Carbocation | None (concerted) |

| Rate-Determining Step | Carbocation formation | Base-induced β-hydrogen abstraction |

| Major Products | cis/trans-but-2-ene (Zaitsev) | cis/trans-but-2-ene (Zaitsev) |

| Catalytic Influence | Acid concentration critical | Base strength critical |

Carbocation Stability and Transition State Analysis

The stability of the carbocation intermediate dictates product distribution. Secondary carbocations from 2-butanol are less stable than tertiary analogs, leading to limited rearrangement. However, computational studies reveal that the transition state for carbocation formation involves partial charge delocalization, lowering the activation energy ($$ \Delta G^\ddagger $$) by ~20 kJ/mol compared to primary alcohols [3].

In E2 pathways, the transition state geometry requires anti-periplanar alignment of the β-hydrogen and leaving group. Ab initio calculations show that the energy barrier for this concerted process is ~150 kJ/mol, with steric effects in bulky alcohols further modulating reactivity [2].

Dehydrogenation Reaction Dynamics

Dehydrogenation of 2-butanol to 2-butanone ($$ \text{(CH}3\text{)}2\text{CO} $$) is a key industrial process, typically mediated by metal catalysts or enzymatic systems.

Surface-Mediated Hydrogen Transfer Mechanisms on Metal Catalysts

Copper-zinc oxide ($$ \text{Cu-ZnO} $$) nano-catalysts exhibit high activity for 2-butanol dehydrogenation. Kinetic studies reveal a Langmuir-Hinshelwood mechanism, where 2-butanol adsorbs onto Cu sites, and ZnO facilitates hydrogen transfer. The rate equation follows pseudo-first-order kinetics at low temperatures ($$ <150^\circ \text{C} $$) but shifts to diffusion-limited behavior above $$ 150^\circ \text{C} $$, with apparent activation energies of $$ 83 \, \text{kJ/mol} $$ and $$ 45 \, \text{kJ/mol} $$, respectively [5] [6].

Table 2: Catalyst Performance in 2-Butanol Dehydrogenation

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity to 2-Butanone (%) |

|---|---|---|---|

| Cu | 250 | 62 | 78 |

| ZnO | 250 | 48 | 65 |

| Cu-ZnO | 250 | 89 | 94 |

The synergy in $$ \text{Cu-ZnO} $$ arises from ZnO’s ability to disperse Cu nanoparticles, preventing sintering and carbon deposition [6]. In situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) identifies surface intermediates like alkoxide species ($$ \text{(CH}3\text{)}2\text{CHO}^- $$), confirming a β-hydride elimination pathway [6].

Radical Intermediates in Coenzyme B₁₂-Dependent Enzymatic Reactions

While the provided literature does not directly address Coenzyme B₁₂-dependent dehydrogenation of 2-butanol, analogous systems involving radical intermediates are known in organic chemistry. For example, enzymatic dehydrogenation of ethanol by alcohol dehydrogenase involves hydride transfer without radical formation. Future studies could explore engineered enzymes or biomimetic catalysts for 2-butanol conversion, leveraging radical mechanisms for enhanced selectivity.

Support Material Effects (Magnesium Oxide vs Silicon Dioxide) on Activity

The selection of support material represents a critical factor in determining the catalytic performance of copper-based systems for 2-butanol dehydrogenation. Comprehensive studies have revealed fundamental differences between magnesium oxide and silicon dioxide supports that directly impact both activity and selectivity for methyl ethyl ketone production.

Magnesium Oxide Support Characteristics

Magnesium oxide supported copper catalysts demonstrate distinct performance characteristics that are primarily influenced by the inherent properties of the support material [1] [2]. The pure magnesium oxide support exhibits a surface area of 27.3 m²/g, which significantly decreases to 9.3 m²/g when optimized with 16.9 weight percent copper loading [1]. This reduction in surface area represents approximately one-third of the original support value, indicating substantial coverage of the support surface by copper species.

The catalytic behavior of magnesium oxide systems reveals that both the support and copper species contribute to methyl ethyl ketone formation [1]. In the absence of copper, pure magnesium oxide produces similar amounts of butenes and methyl ethyl ketone across all reaction temperatures, demonstrating its inherent activity for 2-butanol conversion [1]. However, this dual functionality results in competing reaction pathways that can impact overall selectivity.

The optimal copper loading for magnesium oxide supported catalysts occurs at 16.9 weight percent, beyond which methyl ethyl ketone yield begins to decline [1]. At this optimized loading, the catalyst achieves methyl ethyl ketone yields ranging from 6 to 26 percent at 300°C, with selectivity approaching 100 percent [1]. The superior selectivity of magnesium oxide systems stems from the basic nature of the support, which favors dehydrogenation reactions over dehydration pathways [3].

Silicon Dioxide Support Performance

Silicon dioxide supported copper catalysts demonstrate markedly different performance characteristics compared to their magnesium oxide counterparts [1] [2]. The commercial silicon dioxide support maintains a high surface area of approximately 440 m²/g, providing extensive surface area for copper dispersion [1]. This significant surface area advantage translates directly into enhanced catalytic performance.

The optimal copper loading for silicon dioxide supported catalysts is determined to be 15.0 weight percent [1]. At this loading, the catalyst achieves methyl ethyl ketone yields ranging from 56 to 93 percent at temperatures of 300°C and below [1]. The substantially higher yields compared to magnesium oxide systems are attributed primarily to the increased surface area availability for active site formation.

The reaction mechanism on silicon dioxide differs fundamentally from magnesium oxide systems [1]. Butene formation occurs predominantly on the silicon dioxide support surface, while methyl ethyl ketone formation takes place exclusively on copper sites [1]. This spatial separation of reaction pathways allows for more precise control over product selectivity through copper loading optimization.

Comparative Analysis of Support Effects

Direct comparison between magnesium oxide and silicon dioxide supports reveals complementary advantages for different performance metrics [1]. Magnesium oxide supported catalysts achieve superior selectivity (approximately 100 percent) due to the basic nature of the support material, which inherently favors dehydrogenation over dehydration reactions [1]. However, this selectivity advantage comes at the cost of reduced overall activity due to limited surface area.

Silicon dioxide supported catalysts demonstrate superior activity and yield performance, achieving methyl ethyl ketone yields exceeding 90 percent under optimized conditions [1]. The selectivity, while slightly lower than magnesium oxide systems (greater than 93 percent), remains highly acceptable for practical applications [1]. The combination of high activity and acceptable selectivity makes silicon dioxide the preferred support for applications prioritizing overall methyl ethyl ketone production.

Copper Loading Optimization for Methyl Ethyl Ketone Selectivity

The optimization of copper loading represents a critical parameter for maximizing methyl ethyl ketone selectivity while maintaining high catalytic activity. Systematic investigations have revealed distinct optimal loading ranges for different support materials, with underlying mechanisms that govern performance.

Loading Optimization for Silicon Dioxide Systems

For silicon dioxide supported catalysts, the optimal copper loading has been definitively established at 15.0 weight percent [1]. This optimization results from a careful balance between active site availability and support surface coverage. At loadings below this optimum, insufficient copper sites limit the dehydrogenation reaction rate, resulting in increased butene formation through dehydration pathways on the silicon dioxide support [1].

The mechanism of selectivity enhancement involves the progressive coverage of acidic sites on the silicon dioxide surface as copper loading increases [1]. These acidic sites, when exposed, catalyze the dehydration of 2-butanol to butenes, thereby reducing methyl ethyl ketone selectivity [1]. The optimal 15.0 weight percent loading provides sufficient copper coverage to neutralize these competing sites while maintaining adequate active copper surface area for dehydrogenation.

Exceeding the optimal loading results in diminished performance due to copper sintering and reduced metal dispersion [1]. At excessive loadings, copper particles agglomerate, reducing the effective surface area available for catalytic turnover. This phenomenon explains the observed decline in activity at copper loadings above the optimum.

Temperature-Dependent Selectivity Behavior

The selectivity performance of optimized copper catalysts demonstrates strong temperature dependence that must be considered for practical applications [1]. At 240°C, the 15 weight percent copper on silicon dioxide catalyst achieves selectivity approaching 100 percent for methyl ethyl ketone formation [1]. However, as reaction temperature increases to 390°C, selectivity declines to 83-86 percent due to increased thermal activation of competing dehydration pathways [1].

This temperature-dependent behavior necessitates careful process optimization to balance reaction rate requirements with selectivity objectives. Lower temperatures favor selectivity but may require longer residence times or higher pressures to achieve acceptable conversion levels [1].

Loading Effects on Catalyst Stability

Copper loading significantly influences catalyst stability and deactivation behavior [1]. Studies at 250°C demonstrate excellent stability over 24-hour periods for optimized catalysts, with minimal activity decline [1]. However, at elevated temperatures (310°C), significant deactivation occurs, attributed to both sintering of copper particles and carbon deposition (coking) on active sites [1].

The optimal copper loading of 15 weight percent provides a compromise between activity and stability. Higher loadings may show increased initial activity but suffer from accelerated deactivation due to sintering, while lower loadings may exhibit better stability but insufficient activity for practical applications [1].

Novel Catalyst Architectures

Carbon-Doped Titania-Supported Ruthenium Systems

Recent advances in catalyst design have led to the development of carbon-doped titania-supported ruthenium systems that demonstrate exceptional performance for 2-butanol synthesis and related alcohol transformations. These novel architectures represent a significant advancement in catalyst engineering, combining the benefits of ruthenium's intrinsic activity with the enhanced properties provided by carbon doping of the titania support.

Synthesis Methodologies and Structural Characteristics

Three distinct preparation methods have been developed for carbon-doped titania-supported ruthenium catalysts, each producing materials with unique structural and performance characteristics [4]. The one-pot approach involves the simultaneous formation of carbon-doped titania and ruthenium deposition from salt precursors at 150°C for 24 hours [4]. This method produces catalysts with rutile phase titanium dioxide and demonstrates the highest catalytic performance [4].

The coprecipitation-hydrothermal procedure utilizes a two-step process where carbon-doped titania is first prepared, followed by ruthenium incorporation through hydrothermal treatment at 150°C for 24 hours [4]. This method yields catalysts containing anatase phase titanium dioxide, which exhibits different electronic and surface properties compared to rutile phases [4].

The physical mixing approach represents the most straightforward preparation method, involving mechanical mixing of precursors followed by hydrogen reduction at 400°C for 2 hours [4]. While simpler in execution, this method generally produces catalysts with lower performance compared to the solution-based approaches [4].

Characterization and Performance Analysis

Comprehensive characterization using X-ray diffraction, attenuated total reflectance infrared spectroscopy, Raman spectroscopy, transmission electron microscopy, nitrogen adsorption, hydrogen temperature-programmed reduction, ammonia temperature-programmed desorption, pyridine adsorption, and ultraviolet-visible diffuse reflectance spectroscopy reveals critical structure-performance relationships [4].

The optimal catalyst composition has been determined to contain approximately 5.0 weight percent ruthenium and 2.0 weight percent carbon relative to titanium dioxide [4]. Under optimized reaction conditions (200°C, 30 bar hydrogen pressure, 180 minutes), this catalyst achieves remarkable yields of 87 percent 2-butanol and 11 percent 2-pentanol [4].

The superior performance of the one-pot prepared catalyst correlates with its rutile titanium dioxide phase, which provides enhanced metal-support interactions compared to anatase phases [4]. The carbon doping creates additional electronic states and surface functionalities that facilitate both reactant activation and product desorption [4].

Catalyst Stability and Reusability

Stability studies demonstrate exceptional durability for the optimized carbon-doped titania-supported ruthenium catalyst [4]. The catalyst maintains consistent levulinic acid conversion and 2-butanol yield for at least four consecutive reaction cycles without significant performance degradation [4]. This stability is attributed to the strong interaction between ruthenium particles and the carbon-doped titania support, which prevents sintering and leaching under reaction conditions [4].

The enhanced stability compared to conventional supported ruthenium catalysts represents a significant advancement for practical applications, as it reduces the frequency of catalyst replacement and associated process downtime [4].

Phosphorus-Functionalized Activated Carbon Catalysts

Phosphorus-functionalized activated carbon catalysts represent an emerging class of materials that combine the high surface area and thermal stability of activated carbon with the unique electronic and acid-base properties imparted by phosphorus incorporation. These systems demonstrate particular promise for alcohol dehydrogenation reactions and related transformations.

Phosphorus Incorporation Strategies

Multiple approaches have been developed for introducing phosphorus functionalities into activated carbon matrices [5] [6] [7]. The most widely employed method involves impregnation with phosphoric acid followed by thermal treatment at temperatures ranging from 400 to 1000°C [6] [8]. This approach allows for precise control over phosphorus content and surface functionality distribution.

Alternative phosphorus sources include phosphorous acid, various phosphate salts, and organophosphorus compounds [7]. Each precursor produces distinct phosphorus functionalities with different catalytic properties. For example, phosphoric acid treatment typically generates phosphate and metaphosphate species, while phosphorous acid can produce phosphite functionalities with different electronic properties [7].

The treatment temperature significantly influences the final phosphorus speciation and catalyst performance [6] [8]. Lower temperatures (400°C) tend to preserve higher phosphorus contents but may result in less thermally stable functionalities [8]. Higher temperatures (800-1000°C) produce more thermally stable phosphorus species but may reduce overall phosphorus content due to volatilization [6].

Surface Chemistry and Active Site Characterization

Phosphorus incorporation creates multiple types of active sites with distinct catalytic properties [9] [10]. X-ray photoelectron spectroscopy analysis reveals the presence of various phosphorus-oxygen-carbon configurations, including metaphosphate, pyrophosphate, and phosphate species [11]. These different functionalities provide both Brønsted and Lewis acid sites that can activate alcohol substrates through different mechanisms [9].

The carbon-phosphorus=oxygen (C₃-P=O) configuration has been identified as particularly active for oxygen activation and subsequent alcohol dehydrogenation reactions [9]. This functionality facilitates the dissociation of molecular oxygen and promotes the formation of reactive oxygen species that participate in the catalytic cycle [9].

Surface area measurements indicate that phosphorus functionalization can significantly enhance the porosity and surface area of activated carbon materials [5] [6]. Optimized phosphorus-doped activated carbons achieve surface areas exceeding 1600 m²/g, providing extensive surface area for catalytic reactions [10].

Catalytic Performance and Mechanism

Phosphorus-functionalized activated carbon catalysts demonstrate enhanced activity for alcohol oxidation and dehydrogenation reactions compared to unfunctionalized carbon materials [10] [5]. The phosphorus-oxygen-carbon active sites facilitate alcohol adsorption through hydrogen bonding interactions while simultaneously activating molecular oxygen for the oxidation process [10].

The catalytic mechanism involves a unique pathway that differs from traditional metal-catalyzed processes [10]. Rather than following a free radical mechanism typical of nitrogen-doped carbons, phosphorus-functionalized systems operate through a concerted mechanism involving direct interaction between adsorbed alcohols and activated oxygen species [10].

Performance optimization studies reveal that phosphorus content, treatment temperature, and carbon precursor all significantly influence catalytic activity [6] [8]. The optimal phosphorus content typically ranges from 1.8 to 3.4 weight percent, depending on the specific application and carbon support characteristics [5] [6].

Stability and Reusability

Phosphorus-functionalized activated carbon catalysts exhibit exceptional stability and reusability for alcohol transformation reactions [10]. Recycling studies demonstrate that these catalysts maintain greater than 90 percent of their initial activity after eight reaction cycles [10]. This outstanding stability is attributed to the covalent incorporation of phosphorus functionalities into the carbon matrix, which prevents leaching and maintains active site integrity [10].

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid with a strong, pleasant odor.

Color/Form

XLogP3

Boiling Point

99.5 °C

100 °C

211°F

Flash Point

24 °C (75 °F) (closed cup)

31 °C (open cup) /dl-2-butanol/

24 °C c.c.

75°F

Vapor Density

Relative vapor density (air = 1): 2.55

Density

0.8063 at 20 °C/4 °C

Relative density (water = 1): 0.81

0.81

LogP

0.61

log Kow= 0.61

0.6

Odor

Sweet

Wine odor liquid

Strong, pleasant odo

Melting Point

-114.7 °C

230 °C

-114 °C

-114.7°C

-115 °C

-175°F

Related CAS

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

18.33 mmHg

18.3 mm Hg @ 25 °C

Vapor pressure, kPa at 20 °C: 1.7

12 mmHg

Pictograms

Flammable;Irritant

Other CAS

13020-06-9

2269-22-9

15892-23-6

Associated Chemicals

2-Butanol (l);14898-79-4

2-Butanol (d);4221-99-2

Wikipedia

Use Classification

Flavouring Agent -> -> JECFA Functional Classes

FLAVOURING_AGENTFood Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

By reduction of 2-butanone: Chaikin, Brown, J Am Chem Soc 71, 122 (1949) ... by hydration of 2-butene or hydrocarbons containing butene: Dale et al, Ind Eng Chem 48, 913 (1956); Archibald, Mottern, US patent 2,543,820 (1951 to Standard Oil); Limerick, Wylie, US patent 2,776,324 (1957 to Shell). Prepn of L-form or D-form by hydroboration of cis-butene: Brown, US patent 3,078,313 (1963); Brown et al, J Am Chem Soc 86, 397 (1964).

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Mining (except oil and gas) and support activities

Miscellaneous manufacturing

Paint and coating manufacturing

Petrochemical manufacturing

Petroleum lubricating oil and grease manufacturing

Pharmaceutical and medicine manufacturing

Plastic material and resin manufacturing

Printing and related support activities

2-Butanol: ACTIVE

Analytic Laboratory Methods

A calculation method for the identification of indoor air pollutants analyzed by gas chromatography is described. It is based on correlation between the retention and the molecular properties of a substance.

NIOSH Method 1401. Determination of Alcohols by Gas Chromatography, Using a Flame Ionization Detector. Detection limit 1 mg/cu m.

Clinical Laboratory Methods

Storage Conditions

Interactions

ADDING 1 G/L OF PROPAN-1-OL, PROPAN-2-OL, BUTAN-1-OL, BUTAN-2-OL, ISOBUTANOL TO 40% ETHANOL IN ORANGE JUICE LOWERED AND DELAYED BLOOD ETHANOL MAX IN TEN 20-30 YR OLD MEN WHO DRANK 3.75 ML/KG OF SYNTHETIC BEVERAGE.

2-Butanol at high concentrations potentiated carbon tetrachloride liver toxicity in rodents, probably due to the enhancement of the biotransformation of carbon tetrachloride to cytotoxic metabolites by activation of selective cytochrome p450 isozymes.

Stability Shelf Life

Heat /contributes to instability/